Cas no 14192-06-4 (2-(naphthalen-1-yl)ethanimidamide)
2-(naphthalen-1-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(Naphthalen-1-yl)acetimidamide
- 1-Naphthaleneethanimidamide
- 2-NAPHTHALEN-1-YL-ACETAMIDINE
- 2-naphthalen-1-ylethanimidamide
- 2-(naphthalen-1-yl)ethanimidamide
- DTXSID00400662
- SCHEMBL3403695
- AKOS000189232
- EN300-1842431
- 14192-06-4
-
- MDL: MFCD06411240
- Inchi: 1S/C12H12N2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,13,14)
- InChI Key: ISAQFJCVYKEERB-UHFFFAOYSA-N
- SMILES: NC(CC1C=CC=C2C=CC=CC=12)=N
Computed Properties
- Exact Mass: 184.10016
- Monoisotopic Mass: 184.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 49.9A^2
Experimental Properties
- PSA: 49.87
2-(naphthalen-1-yl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K75014-1g |
2-NAPHTHALEN-1-YL-ACETAMIDINE |
14192-06-4 | 95% | 1g |
$395 | 2024-06-09 | |
| eNovation Chemicals LLC | K75014-5g |
2-NAPHTHALEN-1-YL-ACETAMIDINE |
14192-06-4 | 95% | 5g |
$895 | 2024-06-09 | |
| Enamine | EN300-1842431-0.05g |
2-(naphthalen-1-yl)ethanimidamide |
14192-06-4 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1842431-0.1g |
2-(naphthalen-1-yl)ethanimidamide |
14192-06-4 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1842431-0.25g |
2-(naphthalen-1-yl)ethanimidamide |
14192-06-4 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1842431-0.5g |
2-(naphthalen-1-yl)ethanimidamide |
14192-06-4 | 0.5g |
$397.0 | 2023-09-19 | ||
| Enamine | EN300-1842431-1.0g |
2-(naphthalen-1-yl)ethanimidamide |
14192-06-4 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1842431-2.5g |
2-(naphthalen-1-yl)ethanimidamide |
14192-06-4 | 2.5g |
$810.0 | 2023-09-19 | ||
| Enamine | EN300-1842431-5.0g |
2-(naphthalen-1-yl)ethanimidamide |
14192-06-4 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1842431-10.0g |
2-(naphthalen-1-yl)ethanimidamide |
14192-06-4 | 10g |
$4236.0 | 2023-06-02 |
2-(naphthalen-1-yl)ethanimidamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-(naphthalen-1-yl)ethanimidamide
Introduction to 2-(naphthalen-1-yl)ethanimidamide (CAS No. 14192-06-4)
2-(naphthalen-1-yl)ethanimidamide, identified by its Chemical Abstracts Service (CAS) number 14192-06-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, featuring a naphthalene ring linked to an ethanimidamide moiety, exhibits unique structural and chemical properties that make it a valuable scaffold for the development of novel therapeutic agents. The naphthalene moiety contributes to hydrophobic interactions, while the ethanimidamide group introduces potential sites for hydrogen bonding and biological activity modulation.
The structural design of 2-(naphthalen-1-yl)ethanimidamide aligns with the growing trend in medicinal chemistry toward the utilization of heterocyclic compounds for drug discovery. Heterocycles are known for their diverse biological activities and are frequently incorporated into drug molecules due to their ability to mimic natural biomolecules and interact with biological targets in specific ways. The presence of the naphthalene ring in this compound not only enhances its solubility and stability but also provides a platform for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, 2-(naphthalen-1-yl)ethanimidamide has been explored as a potential intermediate in the synthesis of bioactive molecules. Its ethanimidamide group is particularly interesting because it can serve as a versatile pharmacophore, capable of engaging with various biological receptors and enzymes. This feature has prompted researchers to investigate its applications in the development of drugs targeting neurological disorders, inflammatory conditions, and other diseases where precise molecular interactions are critical.
One of the most compelling aspects of 2-(naphthalen-1-yl)ethanimidamide is its potential as a lead compound for drug discovery. The combination of the naphthalene ring and the ethanimidamide moiety creates a molecule that is both structurally distinct and biologically relevant. This has led to several studies focusing on its interactions with target proteins and its potential therapeutic effects. For instance, preliminary computational studies suggest that 2-(naphthalen-1-yl)ethanimidamide may exhibit inhibitory activity against certain enzymes implicated in cancer progression, making it a promising candidate for further investigation.
The synthesis of 2-(naphthalen-1-yl)ethanimidamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a naphthalene derivative, followed by the introduction of the ethanimidamide group through nucleophilic substitution or other coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
Recent advancements in spectroscopic techniques have allowed for detailed characterization of 2-(naphthalen-1-yl)ethanimidamide, providing insights into its molecular structure and dynamics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming the identity of this compound and understanding its conformational preferences. These studies have also revealed important information about how 2-(naphthalen-1-yl)ethanimidamide interacts with other molecules, which is crucial for designing effective drug candidates.
The pharmacological evaluation of 2-(naphthalen-1-yl)ethanimidamide has shown promising results in preclinical models. In vitro assays have demonstrated its ability to modulate the activity of target enzymes and receptors, suggesting potential therapeutic benefits. For example, studies indicate that this compound may interfere with signaling pathways involved in inflammation and cell proliferation, two key mechanisms implicated in various diseases. While further research is needed to fully elucidate its mechanism of action, these findings highlight its potential as a therapeutic agent.
One notable aspect of 2-(naphthalen-1-yl)ethanimidamide is its stability under various conditions, which enhances its suitability for pharmaceutical applications. The compound remains stable during storage and processing, ensuring consistent quality throughout its lifecycle. Additionally, its solubility profile allows it to be formulated into different dosage forms, making it adaptable for various administration routes.
The future prospects for 2-(naphthalen-1-yl)ethanimidamide are exciting, particularly as new synthetic methods and computational tools continue to emerge. Researchers are exploring novel derivatives of this compound that may exhibit enhanced biological activity or improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of 2-(naphthalen-1-yl)ethanimidamide based therapeutics.
In conclusion,2-(naphthalen-1-yl)ethanimidamide (CAS No. 14192-06-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential as a lead compound for drug discovery underscores the importance of heterocyclic compounds in modern medicine. As research continues to uncover new applications for this molecule,2-(naphthalen-1-yl)ethanimidamide is poised to play an important role in the development of next-generation therapeutics.
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